molecular formula C6H12O B094375 2-Methylpentanal CAS No. 123-15-9

2-Methylpentanal

Cat. No.: B094375
CAS No.: 123-15-9
M. Wt: 100.16 g/mol
InChI Key: FTZILAQGHINQQR-UHFFFAOYSA-N
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Description

2-Methylpentanal, also known as 2-Methylvaleraldehyde, is an organic compound with the molecular formula C6H12O. It is an aldehyde characterized by a carbonyl group attached to a hydrocarbon chain. This compound is known for its distinctive fruity, pungent, or floral odor and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentanal can be synthesized through several methods. One common method involves the cross-aldol condensation reaction of this compound with propanal to form 2,4-dimethylhept-2-enal . Another method includes the oxidation of this compound with azidotrimethylsilane and chromic anhydride in dichloromethane .

Industrial Production Methods: In industrial settings, this compound is produced through controlled chemical reactions that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize production efficiency and minimize by-products.

Chemical Reactions Analysis

2-Methylpentanal undergoes various chemical reactions, including:

Oxidation:

Cross-Aldol Condensation:

These reactions highlight the compound’s reactivity and its potential to form more complex molecules.

Scientific Research Applications

Comparison with Similar Compounds

2-Methylpentanal can be compared with other aldehydes such as:

    Pentanal: Similar structure but lacks the methyl group on the second carbon atom.

    2-Methylbutanal: Similar structure but has one less carbon atom in the chain.

    Hexanal: Similar structure but has one more carbon atom in the chain.

Uniqueness: this compound’s unique structure, with a methyl group on the second carbon atom, gives it distinct chemical properties and reactivity compared to other aldehydes .

Properties

IUPAC Name

2-methylpentanal
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InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3
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InChI Key

FTZILAQGHINQQR-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C=O
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Molecular Formula

C6H12O
Record name ALPHA-METHYLVALERALDEHYDE
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DSSTOX Substance ID

DTXSID9021978
Record name 2-Methylpentanal
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Molecular Weight

100.16 g/mol
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Physical Description

Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid
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Boiling Point

117 °C
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Flash Point

68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP)
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Solubility

Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C
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Density

0.8092, 0.805-0.811
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Vapor Pressure

17.9 [mmHg]
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Color/Form

COLORLESS LIQUID

CAS No.

123-15-9, 73513-30-1
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Melting Point

FP: -100 °C
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Synthesis routes and methods

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylpentanal
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Customer
Q & A

Q1: What is the structure and basic chemical information for 2-Methylpentanal?

A1: this compound, also known as 2-Methylvaleraldehyde, is an aliphatic aldehyde with a branched structure. Its molecular formula is C6H12O, and it has a molecular weight of 100.16 g/mol. While specific spectroscopic data is not available within the provided research, its structure can be confirmed through techniques like 1H NMR and 13C NMR, as well as infrared spectroscopy.

Q2: Is this compound found in nature?

A2: Yes, this compound has been identified as a naturally occurring compound in various sources. It is found in onions, contributing to their characteristic aroma. [] Research has also shown its presence as a volatile component in hawthorn puree, where it significantly impacts the fruit's aroma profile. []

Q3: How does the structure of this compound relate to its odor profile?

A3: The branched alkyl chain structure of this compound plays a crucial role in its odor profile. Research suggests that alkyl-branched alkanals like this compound exhibit unique sensorial properties. [] This is further supported by studies on related sulfur-containing compounds like 3-mercapto-2-methylpentanal, which is also found in onions and exhibits potent, characteristic aromas. [] These findings highlight how subtle structural variations within this class of compounds can significantly impact their odor characteristics.

Q4: How is this compound synthesized in the laboratory?

A4: One method involves the reaction of chromyl chloride with 2-methyl-1-pentene, yielding this compound as a major product. [] Other methods utilize the oxidation of the corresponding alcohol, 2-methylpentanol. For instance, a magnesium-catalyzed Oppenauer oxidation using pivaldehyde or bromaldehyde as the oxidant and magnesium tert-butoxide as a catalyst can be employed for this transformation. [] This method has been successfully applied in continuous flow for multi-gram scale synthesis.

Q5: Are there any catalytic applications for this compound?

A5: While not directly used as a catalyst, this compound plays a key role in understanding catalytic processes. For example, it's a reactant in the study of CexZr1−xO2 mixed oxides for converting short aldehydes into gasoline-range molecules. [] The study highlights how this compound participates in aldol condensation and ketonization pathways over these catalysts, offering valuable insights into bio-oil upgrading strategies.

Q6: How does this compound behave in reactions over different catalysts?

A6: Research indicates that this compound exhibits varying reactivity depending on the catalyst and reaction conditions. For instance, in the presence of a Pd/SiO2 catalyst, this compound undergoes etherification with 2-methylpentanol, selectively producing dialkyl ethers. [] This highlights the potential for using this compound as a building block for synthesizing more complex molecules via catalytic routes.

Q7: Can this compound be hydrogenated? What are the products formed?

A7: Yes, this compound can be hydrogenated, and the product distribution depends heavily on the catalyst and reaction conditions. Studies using Raney cobalt catalysts show the formation of 2-methylpentan-1-ol (SA), 2-methyl-2-penten-1-ol (UA), and this compound (SD). [] Kinetic analyses suggest that the formation of SA and SD follows a different mechanistic pathway than that of UA, highlighting the complexity of this seemingly simple reaction.

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